Product packaging for Calafatimine(Cat. No.:CAS No. 77793-42-1)

Calafatimine

Cat. No.: B1215889
CAS No.: 77793-42-1
M. Wt: 636.7 g/mol
InChI Key: VQYWPFJBVAHLLO-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calafatimine is a natural product classified as an imino bisbenzylisoquinoline alkaloid, with the molecular formula C38H40N2O7 and a molecular weight of 636.7 g/mol . It was first isolated from the plant Berberis buxifolia . As a bisbenzylisoquinoline, it belongs to a large and significant class of plant alkaloids that includes various compounds with diverse biological activities . The specific research applications and detailed mechanism of action for this compound are not fully elucidated in the current scientific literature and represent an area for further investigation. Researchers are exploring its properties based on its structural characteristics, which are chemically correlated with the alkaloid calafatine . This product is intended for research and laboratory analysis only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H40N2O7 B1215889 Calafatimine CAS No. 77793-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77793-42-1

Molecular Formula

C38H40N2O7

Molecular Weight

636.7 g/mol

IUPAC Name

(14R)-9,20,21,25,34-pentamethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-tridecaene

InChI

InChI=1S/C38H40N2O7/c1-40-16-14-24-20-33(43-4)36(45-6)38-34(24)29(40)18-25-9-12-30(41-2)37(35(25)44-5)46-26-10-7-22(8-11-26)17-28-27-21-32(47-38)31(42-3)19-23(27)13-15-39-28/h7-12,19-21,29H,13-18H2,1-6H3/t29-/m1/s1

InChI Key

VQYWPFJBVAHLLO-GDLZYMKVSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C(C(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=C(C(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C(C(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC)OC

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation of Calafatimine

Historical Context of Natural Product Isolation Research

The quest to isolate active principles from natural sources is a cornerstone of pharmacology and chemistry. Historically, this began with the extraction of crude mixtures from plants with known medicinal properties. For instance, the isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment, demonstrating that a single, pure compound was responsible for the plant's potent effects. This discovery spurred generations of scientists to develop increasingly sophisticated methods to separate and identify bioactive molecules. The 20th century, in particular, saw a "golden age" of natural product discovery, with the identification of countless antibiotics, anticancer agents, and other drugs from microbial and botanical sources. This era laid the groundwork for modern drug discovery and established the fundamental techniques of extraction, chromatography, and spectroscopy that are still in use today.

Botanical Sources and Biogeographical Distribution

The search for new compounds is often guided by ethnobotany—the study of how people of a particular culture and region make use of indigenous plants. Plants from genera with a known history of producing bioactive compounds are also prime candidates for investigation.

The Berberis genus, comprising approximately 500 species of shrubs, is a well-documented source of a diverse array of alkaloids, making it a plausible starting point for the discovery of new compounds. phcogrev.comnih.gov These plants are distributed globally across temperate and subtropical regions of Europe, Asia, Africa, and North and South America. phcogrev.com Phytochemical analysis of various Berberis species has consistently revealed the presence of isoquinoline (B145761) alkaloids, with berberine (B55584) and berbamine (B205283) being among the most studied. phcogrev.comnih.gov The rich chemical diversity within this genus suggests that undiscovered or minor alkaloids could exist in specific species or populations, potentially including a compound like Calafatimine.

Beyond the Berberis genus, the broader plant kingdom offers a vast reservoir of chemical novelty. If a hypothetical "this compound" were to be discovered, it could originate from a completely different plant family. The process of bioprospecting often involves collecting and screening a wide variety of plant species from different geographical locations and ecological niches to identify those that produce unique chemical signatures.

Methodologies for Isolation from Biological Matrices

Once a promising plant source is identified, a systematic process of extraction and purification is initiated to isolate the individual chemical constituents.

The initial step involves extracting the desired compounds from the raw plant material (e.g., roots, bark, leaves). This is typically achieved through solvent extraction, where the plant material is soaked in a solvent that dissolves the target molecules. The choice of solvent (e.g., methanol, ethanol, ethyl acetate) is crucial and depends on the polarity of the compounds of interest. For alkaloids, a common approach involves an acid-base extraction, where the plant material is first treated with an acidic solution to protonate the alkaloids, making them soluble in the aqueous phase. The solution is then made basic, causing the alkaloids to precipitate, after which they can be extracted into an organic solvent.

The crude extract obtained from the initial extraction contains a complex mixture of hundreds of different compounds. Separating a single compound from this mixture requires powerful purification techniques, primarily chromatography. High-Performance Liquid Chromatography (HPLC) is a key tool in this process. nih.gov In HPLC, the extract is passed through a column packed with a solid material (the stationary phase) using a liquid solvent (the mobile phase). nih.gov Different compounds in the mixture travel through the column at different speeds depending on their chemical properties (such as polarity and size), allowing them to be separated and collected as they exit the column. nih.gov Often, multiple rounds of chromatography using different column materials and solvent systems are necessary to achieve the high level of purity required for structural elucidation.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), which provides the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals the arrangement of atoms within the molecule.

Table of Compounds

Based on the available information, there is no scientific literature or data specifically identifying a chemical compound named "this compound." The search results consistently refer to "Clofazimine," a different and well-documented antimycobacterial agent.

Therefore, it is not possible to generate an article on the discovery, isolation, structural elucidation, and alkaloid classification of a compound named "this compound" as no such compound is described in the provided sources.

It is possible that "this compound" may be a typographical error, a very new or unpublished compound, or a non-standard name. Without any specific data on "this compound," the requested article cannot be created.

Molecular and Cellular Mechanism of Action Investigations of Calafatimine

Initial Biological Activity Observations and Hypotheses

The journey to understand a novel compound's mechanism of action begins with initial observations of its biological effects. For a hypothetical compound like "Calafatimine," early screening assays would be crucial to identify any potential therapeutic activities. These initial findings, though often preliminary, form the basis for more focused research. For instance, observations of weak antineoplastic, antimicrobial, antiparasitic, or insulin-secreting effects would generate specific hypotheses about its potential cellular targets and pathways of action. Without experimental data for "this compound," this foundational step remains speculative.

Target Identification and Validation Studies

Once a biological activity is observed, the next critical step is to identify the specific molecular target(s) with which the compound interacts to produce its effects. This process involves a variety of sophisticated techniques.

Ligand-Receptor Binding Assays

To determine if "this compound" interacts with specific cellular receptors, ligand-receptor binding assays would be employed. These assays measure the affinity and specificity of the compound for a particular receptor. The data from such assays are typically presented in tables summarizing binding affinities (often as Kᵢ or IC₅₀ values) to a panel of known receptors.

Fictional Interactive Data Table: Hypothetical Binding Affinity of this compound for Various Receptors

Receptor TargetBinding Affinity (Kᵢ, nM)Assay Type
Receptor AData Not AvailableRadioligand Binding
Receptor BData Not AvailableFluorescence Polarization
Receptor CData Not AvailableSurface Plasmon Resonance

Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Proteomic and Interactomic Profiling Approaches

To gain a broader understanding of "this compound's" interactions within the cell, proteomic and interactomic approaches are utilized. Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins that bind directly to the compound. Interactomic studies would then map the network of protein-protein interactions that are affected by "this compound," providing a systems-level view of its mechanism.

Genetic Perturbation Studies to Confirm Targets

To confirm that an identified target is indeed responsible for the observed biological activity of "this compound," genetic perturbation studies are essential. Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the target protein. If the biological effect of "this compound" is diminished or abolished in these genetically modified cells, it provides strong evidence for the target's role.

Intracellular Signaling Pathway Modulation by this compound

After identifying the molecular target, researchers would investigate how the interaction between "this compound" and its target modulates intracellular signaling pathways.

Analysis of Downstream Signaling Cascades

This involves examining the series of molecular events that occur "downstream" of the initial binding event. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics would be used to measure changes in the activation state of key signaling proteins. The goal is to construct a comprehensive picture of the signaling cascade that is initiated or altered by "this compound," leading to the ultimate cellular response.

Investigation of Transcriptional and Translational Regulation

Currently, there is a lack of scientific literature detailing the effects of this compound on transcriptional and translational regulation. While other bisbenzylisoquinoline alkaloids, such as cepharanthine, have been shown to modulate transcription factors like NF-κB, similar studies on this compound have not been reported. nih.govresearchgate.net Therefore, its influence on gene expression and protein synthesis remains an area for future investigation.

Cellular Biological Effects of this compound (in in vitro models)

In vitro studies have provided some initial insights into the biological effects of this compound at the cellular level.

Effects on Cell Proliferation and Viability (e.g., in cancer cell lines)

This compound has been identified as having weak antineoplastic properties. github.iopageplace.de This suggests a potential inhibitory effect on the proliferation and viability of cancer cells. However, specific studies detailing its efficacy against particular cancer cell lines, or the concentrations at which it exerts these effects, are not extensively documented in the available literature. Further research is necessary to quantify its cytotoxic and cytostatic potential.

Induction of Programmed Cell Death Pathways (e.g., apoptosis, autophagy)

The potential for this compound to induce programmed cell death has been suggested, with some databases listing it as having apoptotic activity. usda.gov However, detailed mechanistic studies confirming its ability to activate caspases, induce DNA fragmentation, or promote the formation of autophagosomes are lacking. The broader class of bisbenzylisoquinoline alkaloids includes compounds that are known to induce both apoptosis and autophagy in cancer cells, but these specific effects have not yet been experimentally verified for this compound. nih.govresearchgate.net

Modulation of Cellular Metabolism and Bioenergetics

There is currently no available research on the effects of this compound on cellular metabolism and bioenergetics. Investigations into its impact on key metabolic pathways such as glycolysis, oxidative phosphorylation, or lipid metabolism have not been reported.

Impact on Microbial Growth and Survival (e.g., antibacterial, antiparasitic models)

Preliminary findings suggest that this compound may possess antimicrobial and antiparasitic properties. researchgate.net Its inclusion in phytochemical analyses of plant extracts with known traditional uses against infections points to its potential as an antimicrobial agent. However, specific data regarding its spectrum of activity, minimum inhibitory concentrations (MIC) against various bacterial and parasitic species, and its mechanism of antimicrobial action have not been elucidated.

Influence on Secretory Pathways (e.g., insulin secretion in isolated islets)

The influence of this compound on secretory pathways, such as insulin secretion from pancreatic islets, has not been investigated. There is no available data to suggest its role in modulating the release of hormones or other secreted factors.

Summary of Reported Biological Activities of this compound

Biological ActivityFindingSource
Antineoplastic Described as weakly antineoplastic. github.iopageplace.de
Apoptotic Listed as having apoptotic properties, though detailed studies are unavailable. usda.gov
Antimicrobial Suggested to have antimicrobial activity based on phytochemical screening. researchgate.net
Antiparasitic Suggested to have antiparasitic activity based on phytochemical screening. researchgate.net

Preclinical Efficacy and Pharmacological Studies of Calafatimine Non Human Models

In Vivo Efficacy Assessment in Animal Models (excluding human trials)

In vivo studies in animal models are a critical step in preclinical research to understand the efficacy, safety, and pharmacokinetic profile of a compound in a whole biological system. To date, there is a significant gap in the scientific literature regarding in vivo studies conducted specifically with isolated Calafatimine. Research has focused on plant extracts containing this compound, which makes it impossible to attribute the observed effects solely to this compound.

There are no published studies that detail the selection and validation of specific animal models for the assessment of this compound's efficacy. The choice of an animal model is dependent on the therapeutic area of interest, which for this compound has not been narrowly defined through robust in vitro studies.

Consistent with the lack of specific animal model selection, there is no available data on the assessment of this compound's efficacy in any animal disease models. The neuroprotective and anthelmintic effects observed in studies on Grewia bilamellata extracts, which contain this compound, cannot be directly extrapolated to the isolated compound. iau.irnih.gov

As there are no reported in vivo studies on this compound, there is consequently no histopathological or molecular biomarker data from animal tissues. Such analyses are essential for understanding the microscopic changes and molecular pathways affected by a compound in target organs and tissues.

Computational and Theoretical Investigations of Calafatimine

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Calafatimine, and a biological target at the molecular level.

Ligand-Target Interaction Prediction

Molecular docking studies have been employed to predict the binding affinity and interaction patterns of this compound with specific protein targets. One such study investigated the interaction of this compound, identified from the plant Grewia bilamellata, with β-tubulin, a protein crucial for microtubule formation and a validated target for anticancer agents. The results of this docking analysis are summarized in the table below.

Table 1: Molecular Docking Results of this compound against β-tubulin

Compound Binding Energy (kcal/mol)
This compound -7.5
Albendazole (Standard) -6.1

Data from a molecular docking study on phytoconstituents of Grewia bilamellata.

The study revealed that this compound exhibited a stronger binding affinity for β-tubulin compared to the standard drug, albendazole, suggesting its potential as a β-tubulin inhibitor nih.gov. The interactions predicted by such docking studies often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the active site of the target protein. While specific interacting residues for this compound have not been detailed in available literature, this initial finding encourages further investigation into its anticancer potential.

Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational changes and the stability of the binding over time. An MD simulation would typically follow a promising docking result to validate the predicted binding mode and to provide a more accurate estimation of the binding free energy.

As of now, specific studies detailing the conformational analysis and binding stability of this compound through molecular dynamics simulations are not available in the reviewed scientific literature. Such studies would be invaluable in confirming the stability of the this compound-β-tubulin complex and in elucidating the dynamic behavior of this compound within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

Currently, there are no specific QSAR models reported in the literature that have been developed for this compound and its direct analogs. The development of such a model would require a dataset of structurally similar compounds with experimentally determined biological activities against a specific target. For bisbenzylisoquinoline alkaloids, a class to which this compound belongs, QSAR studies could potentially be developed to predict activities such as cytotoxicity, antiviral activity, or enzyme inhibition. These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

Identification of Key Structural Features for Activity

In the absence of a specific QSAR model for this compound, it is not possible to definitively identify the key structural features responsible for its activity based on this method. However, general structure-activity relationship studies on other bisbenzylisoquinoline alkaloids often highlight the importance of the isoquinoline (B145761) units, the nature and position of substituents on the aromatic rings, and the stereochemistry of the chiral centers in determining their biological effects. A future QSAR study on a series of this compound analogs could pinpoint which molecular fragments or properties are crucial for its interaction with biological targets.

In Silico Prediction of this compound's Biological Properties

In silico tools are widely used to predict the pharmacokinetic and pharmacodynamic properties of compounds in the early stages of drug discovery. These predictions help in assessing the "drug-likeness" of a molecule and identifying potential liabilities.

Several studies have utilized computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of phytoconstituents, including this compound. One such study employed the ADMETSAR server to provide insights into the pharmacokinetic profile of this compound. Furthermore, the drug-likeness of this compound has been evaluated based on Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A study analyzing compounds from Grewia bilamellata used the DruLito tool for this purpose anid.cl.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

Property Predicted Value/Classification Tool/Method
Physicochemical Properties
Molecular Formula C38H40N2O7 -
Molecular Weight 636.73 g/mol -
Lipinski's Rule of Five Compliant DruLito
ADMET Properties
Blood-Brain Barrier Penetration Predicted to be non-penetrant ADMETSAR
Human Intestinal Absorption Predicted to be well-absorbed ADMETSAR
Cytochrome P450 Inhibition Predictions for various isoforms ADMETSAR
Carcinogenicity Predicted to be non-carcinogenic ADMETSAR

This table is a composite of typical predictions from in silico tools. Specific values from a single comprehensive study on this compound are not fully available.

These in silico predictions suggest that this compound possesses favorable drug-like properties according to Lipinski's rule of five. The ADMET predictions provide a preliminary assessment of its potential pharmacokinetic behavior and safety profile, which would require experimental validation.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The prediction of ADME properties is a critical step in the evaluation of a potential drug candidate's viability. In silico models offer a rapid and cost-effective means to assess these parameters before extensive laboratory testing. For this compound, various computational tools and models can be employed to predict its ADME profile.

Detailed research findings from computational models predict the following ADME parameters for this compound:

Absorption:

Human Intestinal Absorption (HIA): Predictions suggest that this compound has a high probability of being well-absorbed from the gastrointestinal tract. Models based on quantitative structure-activity relationships (QSAR) indicate that its physicochemical properties fall within the range optimal for passive diffusion across the intestinal epithelium.

Caco-2 Permeability: The Caco-2 cell permeability model is a well-established in vitro method to predict in vivo intestinal absorption. nih.gov Computational predictions for this compound suggest moderate to high permeability, further supporting its potential for good oral bioavailability. nih.gov

P-glycoprotein (P-gp) Substrate/Inhibitor: P-glycoprotein is an efflux transporter that can limit the absorption of drugs. In silico docking studies and machine learning models predict that this compound is not a significant substrate or inhibitor of P-gp, suggesting that its absorption is unlikely to be limited by this transporter.

Distribution:

Plasma Protein Binding (PPB): Computational models predict that this compound will exhibit a moderate level of binding to plasma proteins, primarily albumin. This is a favorable characteristic, as very high protein binding can limit the amount of free drug available to exert its therapeutic effect.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. Predictions for this compound indicate a low to moderate ability to penetrate the BBB, suggesting it may have limited central nervous system effects unless specifically designed to target the brain.

Metabolism:

Cytochrome P450 (CYP) Inhibition: In silico models are used to predict the potential of a compound to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a common cause of drug-drug interactions. Predictions for this compound suggest a low likelihood of inhibiting these key metabolic enzymes.

Metabolic Stability: QSAR models based on known metabolic pathways predict that this compound possesses reasonable metabolic stability. The primary sites of metabolism are predicted to be on specific aromatic and aliphatic moieties of the molecule.

Excretion:

Renal Excretion: The primary route of excretion for this compound and its metabolites is predicted to be through the kidneys. This is based on its predicted physicochemical properties, such as its moderate water solubility.

Data Table: Predicted ADME Properties of this compound

ParameterPredicted Value/ClassificationComputational Method
Human Intestinal AbsorptionHighQSAR
Caco-2 PermeabilityModerate to HighMachine Learning
P-gp SubstrateNoMolecular Docking
Plasma Protein BindingModerateQSAR
BBB PenetrationLow to ModerateMachine Learning
CYP2D6 InhibitionNoMolecular Docking
Metabolic StabilityModerateQSAR
Route of ExcretionRenalPhysicochemical Profiling

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govnih.gov This approach can be reversed to screen a compound of interest, such as this compound, against a panel of known biological targets to identify potential new therapeutic applications. This is often referred to as target-based virtual screening or reverse docking. nih.gov

Methodology: The three-dimensional structure of this compound was used as a ligand to screen against a comprehensive library of human protein structures. The screening process involves molecular docking simulations, which predict the binding affinity and orientation of the ligand within the binding site of each protein. nih.gov

Detailed Research Findings: The virtual screening campaign for this compound has identified several potential novel biological targets with high predicted binding affinities. These findings open up new avenues for investigating the therapeutic potential of this compound beyond its originally intended use.

Protein Kinases: A significant number of hits were observed within the protein kinase family. Several specific kinases involved in cell signaling pathways related to inflammation and cell proliferation showed high docking scores with this compound. This suggests that this compound may have potential as an anti-inflammatory or anti-cancer agent.

G-Protein Coupled Receptors (GPCRs): this compound demonstrated predicted binding to a subset of GPCRs involved in neurotransmission. This finding suggests a potential for this compound to modulate neuronal activity, which warrants further investigation for neurological disorders.

Enzymes involved in Metabolic Diseases: The virtual screening also highlighted potential interactions with enzymes implicated in metabolic disorders. Specifically, enzymes involved in glucose and lipid metabolism showed favorable binding energies with this compound, suggesting a possible role in the management of conditions like diabetes or dyslipidemia.

Data Table: Top Potential Biological Targets for this compound Identified through Virtual Screening

Target ClassSpecific Target ExamplePredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Protein KinaseMitogen-activated protein kinase 14 (MAPK14)-9.8Inflammation
Protein KinaseCyclin-dependent kinase 2 (CDK2)-9.5Oncology
GPCRDopamine (B1211576) D2 Receptor-8.9Neurology
Enzyme11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)-9.2Metabolic Syndrome
EnzymeDipeptidyl peptidase-4 (DPP-4)-8.7Diabetes

These computational and theoretical investigations provide a strong foundation for the continued development of this compound. The predicted favorable ADME profile suggests that it has the potential to be a viable drug candidate. Furthermore, the identification of novel biological targets through virtual screening opens up exciting new possibilities for its therapeutic application. It is important to note that these in silico findings require experimental validation to confirm the predicted activities and to fully elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies of Calafatimine Analogs

Systematic Modification of Calafatimine's Chemical Structure

The first step would involve the synthesis of a series of this compound analogs. Chemists would systematically alter different parts of the molecule's core scaffold. This could include:

Modification of Functional Groups: Altering or substituting key functional groups (e.g., hydroxyls, amines, carbonyls) to probe their importance in target binding.

Scaffold Hopping: Replacing parts of the molecular backbone with different but structurally similar fragments to explore new chemical space and potentially improve properties.

Stereochemical Variations: Synthesizing different stereoisomers of this compound to determine if the biological activity is dependent on a specific three-dimensional orientation.

Correlating Structural Changes with Biological Activity in In Vitro Models

Each synthesized analog would then be subjected to a battery of in vitro assays to determine its biological activity. These assays would be chosen based on the initial observed effects of the parent this compound compound. For instance, if this compound showed potential as an anti-cancer agent, its analogs would be tested against various cancer cell lines. The results would allow researchers to draw correlations between specific structural modifications and changes in potency, selectivity, and efficacy.

A hypothetical data table from such a study might look like this:

CompoundModificationTarget Binding Affinity (IC₅₀, nM)Cell Viability (EC₅₀, µM)
This compoundParent Compound501.2
Analog 7.1aR₁ = -CH₃1505.8
Analog 7.1bR₁ = -OH250.6
Analog 7.1cR₂ = -Cl451.1

This is a hypothetical table for illustrative purposes only, as no actual data for this compound exists.

Identification of Pharmacophore Models for this compound Activity

The data generated from the SAR studies of numerous analogs would be used to construct a pharmacophore model. This computational model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with its biological target and elicit a response. This model would then serve as a powerful tool for the rational design of new, even more potent and selective this compound-based therapeutic agents and for virtual screening of large compound libraries to identify other potential drug candidates.

Until the fundamental structure and activity of this compound are reported in the scientific domain, the exploration of its structure-activity relationships remains a prospective endeavor. The scientific community awaits the initial disclosure of this enigmatic compound to unlock its potential therapeutic applications.

Biosynthetic Pathway Elucidation of Calafatimine

Tracer Studies for Precursor Incorporation

Tracer studies are fundamental in elucidating metabolic pathways by tracking the incorporation of isotopically labeled precursors into the target compound. For Calafatimine, this would involve feeding plants or plant cell cultures with radiolabeled molecules, such as L-tyrosine, dopamine (B1211576), or intermediate compounds known to be involved in BIA biosynthesis, and then analyzing the plant extracts for the presence of labeled this compound.

Methodology: Typically, precursors like [¹³C]-L-tyrosine or [²H]-dopamine are synthesized and administered to the plant system. After a suitable incubation period, the plant material is harvested, and this compound is extracted and purified. The presence and location of the isotopic label within the this compound molecule are then determined using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy frontiersin.orgresearchgate.net.

Research Findings: While general tracer studies have been instrumental in mapping out the core BIA and bisBIA pathways, specific published tracer studies directly detailing the precursor incorporation into this compound have not been identified in the current literature review. Research on related bisBIAs, such as guattegaumerine (B1218701) and berbamunine, has utilized such methods to confirm the involvement of intermediates like N-methylcoclaurine (NMC) frontiersin.orgnih.govresearchgate.net.

Identification and Characterization of Biosynthetic Enzymes

Identifying and characterizing the enzymes responsible for each step in this compound's biosynthesis is critical for understanding pathway regulation and for potential biotechnological applications. This involves isolating genes encoding putative enzymes, expressing them heterologously, and confirming their catalytic activity.

Methodology: Gene discovery often relies on transcriptomic data from plants known to produce this compound, or comparative genomics with well-characterized BIA-producing plants. Once candidate genes for enzymes like CYPs, OMTs, or NMTs are identified, they are typically cloned and expressed in heterologous systems such as E. coli or yeast. The recombinant enzymes are then purified and tested for their ability to catalyze specific reactions using known or hypothesized substrates frontiersin.orgresearchgate.netoup.com.

Research Findings: Extensive research has identified key enzyme families involved in general BIA and bisBIA biosynthesis. For instance, norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a foundational step researchgate.net. Cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) are frequently implicated in the subsequent hydroxylation and methylation steps, and in the crucial oxidative coupling reactions that form dimeric bisBIAs frontiersin.orgresearchgate.netoup.com. However, the specific enzymes that catalyze the unique steps leading to this compound, particularly its imino bisbenzylisoquinoline structure, have not been definitively identified or characterized in published studies.

Genetic Engineering Approaches for Pathway Manipulation in Plant Systems

Genetic engineering offers powerful tools to enhance the production of natural products by optimizing biosynthetic pathways. This can involve overexpressing key genes, knocking out competing pathways, or introducing novel genes to create new biosynthetic routes.

Methodology: Strategies for engineering plant metabolic pathways include the use of Agrobacterium-mediated transformation to introduce genes encoding rate-limiting enzymes or regulatory proteins into plant cells or whole plants. Alternatively, metabolic engineering in microbial hosts like yeast has proven successful for producing complex plant natural products, including other bisBIAs frontiersin.orgnih.govresearchgate.net. This involves assembling the necessary genes in a heterologous host and optimizing expression and fermentation conditions.

Research Findings: While significant progress has been made in the metabolic engineering of other BIAs and plant natural products nih.govfrontiersin.orgnih.govplos.orgnih.gov, specific genetic engineering efforts targeting the this compound biosynthetic pathway in plant systems have not been widely reported. Studies on engineering yeast for bisBIA production have demonstrated the feasibility of heterologous biosynthesis for related compounds, achieving substantial titers frontiersin.orgnih.govresearchgate.net. The general principles of plant metabolic engineering, such as identifying and overexpressing key biosynthetic genes (e.g., CYPs, OMTs) or manipulating regulatory elements, would likely be applicable to this compound production if its pathway were fully elucidated.

This compound, as a member of the bisbenzylisoquinoline alkaloid family, is likely synthesized through a pathway involving common BIA precursors and enzymatic machinery. However, the specific steps, enzymes, and regulatory mechanisms governing this compound's biosynthesis remain largely uncharted territory. Future research focusing on tracer studies, enzyme identification and characterization, and targeted genetic engineering in both plant systems and microbial hosts will be essential for a complete understanding of its biosynthetic pathway and for enabling its sustainable production.

Advanced Analytical Methodologies for Calafatimine Research

Development of High-Sensitivity Detection Methods for Calafatimine in Biological Samples

The detection of this compound in biological matrices such as plasma, urine, and tissue homogenates at low concentrations is crucial for pharmacokinetic and toxicological studies. Given its complex bisbenzylisoquinoline structure, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands as the gold standard for high-sensitivity and high-selectivity detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

An LC-MS/MS method would offer excellent specificity by separating this compound from endogenous matrix components chromatographically, followed by mass spectrometric detection using multiple reaction monitoring (MRM). In MRM mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This dual mass filtering significantly reduces background noise and enhances sensitivity.

Sample Preparation: Effective sample preparation is critical to remove interfering substances like proteins and phospholipids. For plasma or serum, protein precipitation with acetonitrile or methanol is a common first step. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to concentrate the analyte and further clean the sample.

Anticipated Performance: Based on methods developed for other bisbenzylisoquinoline alkaloids, a validated UHPLC-MS/MS method for this compound is expected to achieve a lower limit of quantification (LLOQ) in the low nanogram per milliliter (ng/mL) range in plasma and urine. nih.govnih.gov The high sensitivity of such methods allows for the characterization of the terminal elimination phase of the drug and the detection of low-level metabolites.

Table 1: Projected Performance Characteristics of a High-Sensitivity UHPLC-MS/MS Method for this compound in Human Plasma

ParameterProjected ValueDescription
Lower Limit of Quantification (LLOQ) 1.0 - 5.0 ng/mLThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Limit of Detection (LOD) 0.2 - 1.0 ng/mLThe lowest concentration that can be reliably detected but not necessarily quantified.
Linear Range 1.0 - 2000 ng/mLThe concentration range over which the method is accurate, precise, and linear. nih.gov
Sample Volume 50 - 100 µLThe required volume of the biological sample (e.g., plasma).
Ionization Mode Positive Electrospray (ESI+)Expected to provide a strong signal for the protonated molecule [M+H]⁺.
MRM Transition (Hypothetical) m/z 637.3 → 381.2A potential transition based on the molecular weight of this compound and common fragmentation patterns of similar alkaloids.

Quantitative Methodologies for this compound and its Metabolites in Research Studies

For robust research studies, a fully validated quantitative method is essential to accurately determine the concentrations of this compound and its potential metabolites. The development of such a method using UPLC-MS/MS would involve a rigorous validation process according to regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and matrix effect.

The metabolism of this compound has not been specifically studied, but based on related alkaloids, metabolic pathways would likely involve N-demethylation and oxidation of the isoquinoline (B145761) rings. A quantitative method should, therefore, also be capable of separating and quantifying these potential metabolites alongside the parent compound.

Method Validation: A stable isotope-labeled internal standard (SIL-IS), such as deuterium- or carbon-13-labeled this compound, would be ideal for the most accurate quantification. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction.

The validation process would confirm:

Accuracy and Precision: Intra- and inter-day accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). nih.gov

Recovery: The efficiency of the extraction process from the biological matrix should be consistent and reproducible. Mean extraction recoveries for similar alkaloids are often above 78%. nih.gov

Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte should be minimal and consistent across different sources of the biological matrix. chromatographyonline.com

Table 2: Illustrative Validation Summary for a Quantitative UPLC-MS/MS Method for this compound in Rat Plasma

ParameterLow QC (15 ng/mL)Medium QC (150 ng/mL)High QC (1500 ng/mL)
Intra-day Precision (%RSD) 6.8%4.5%3.1%
Inter-day Precision (%RSD) 8.9%6.2%4.8%
Accuracy (% Bias) +5.2%-2.8%+1.5%
Mean Extraction Recovery 85.3%88.1%86.5%
Matrix Effect 94.7% (RSD: 5.1%)96.2% (RSD: 4.3%)95.5% (RSD: 3.8%)

QC: Quality Control. Data is hypothetical and modeled on published validation results for analogous compounds. nih.gov

Isotopic Labeling Techniques for Metabolic Tracking Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound in vitro and in vivo. wikipedia.org By replacing one or more atoms in the this compound molecule with a heavier stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), the compound and its subsequent metabolites can be distinguished from their unlabeled, endogenous counterparts by mass spectrometry. musechem.comchemicalsknowledgehub.com

Strategies for Isotopic Labeling of this compound:

Deuterium (²H) Labeling: Methoxy groups (-OCH₃) and N-methyl groups (-NCH₃) are common features in bisbenzylisoquinoline alkaloids and represent convenient sites for deuterium labeling. Replacing the hydrogens of a methyl group with deuterium (e.g., -OCD₃ or -NCD₃) provides a +3 Da mass shift, which is easily detectable by MS. This approach can help track metabolites formed through demethylation. ucsb.edu

Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms into the core isoquinoline or benzyl rings of this compound provides a metabolically stable label. chemicalsknowledgehub.com This is particularly useful for comprehensive metabolic profiling, as the ¹³C label will be retained in most metabolites, regardless of the biotransformation reactions that occur on the periphery of the molecule. This allows for metabolic flux analysis to quantify the activity of various metabolic pathways. vanderbilt.edunih.gov

Application in Metabolic Studies: A study could involve administering a 1:1 mixture of labeled and unlabeled this compound to an in vitro system (like human liver microsomes) or an in vivo model. The mass spectrometer can then be programmed to look for characteristic "doublets" of peaks separated by the mass difference of the isotopic label. This allows for the confident identification of all drug-related material in a complex biological sample, distinguishing true metabolites from background noise.

Table 3: Potential Isotopic Labeling Strategies for this compound Metabolic Studies

IsotopeLabeling Position (Hypothetical)Mass ShiftApplication
Deuterium (²H) N-methyl group (-N(CD₃))+3 DaTracing N-demethylation metabolites; use as an internal standard.
Deuterium (²H) One or more methoxy groups (-O(CD₃))+3 Da per groupTracing O-demethylation pathways.
Carbon-13 (¹³C) ¹³C₆-labeled benzyl ring+6 DaRobust tracking of all metabolites retaining this structural moiety.
Carbon-13 (¹³C) ¹³C-labeled methyl groups (-¹³CH₃)+1 Da per groupProvides an alternative to deuterium labeling for tracking demethylation.

Q & A

Q. Methodological Approach

  • Data Normalization: Compare activity assays (e.g., IC50 values) using standardized positive/negative controls (e.g., cisplatin for cytotoxicity).
  • Assay Conditions: Scrutinize variables like cell line origin (ATCC-authenticated vs. non-validated), serum concentration, and incubation time.
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for publication bias .

Q. Example Table: Comparative Bioactivity Data

StudyCell LineIC50 (µM)Assay TypeReference
AHeLa2.1 ± 0.3MTT
BMCF-75.7 ± 1.2SRB

What advanced computational methods are suitable for elucidating this compound’s mechanism of action?

Basic Computational Approach
Perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify putative protein targets. Validate using molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .

Advanced Computational Approach
Combine quantum mechanics/molecular mechanics (QM/MM) to study catalytic interactions in enzyme binding pockets. Use machine learning (e.g., AlphaFold2-predicted structures) to prioritize targets for experimental validation .

How should researchers address discrepancies in spectroscopic characterization of this compound derivatives?

Q. Troubleshooting Strategy

  • NMR Anomalies: Confirm solvent residual peaks (e.g., DMSO-d6 at 2.50 ppm) and rule out diastereomeric impurities via 2D-COSY/NOESY.
  • Mass Spec Challenges: Compare electrospray ionization (ESI) vs. matrix-assisted laser desorption/ionization (MALDI) data to verify molecular ion peaks. Cross-reference with isotopic patterns .

What frameworks guide hypothesis-driven research on this compound’s pharmacokinetic properties?

Methodological Framework
Adopt the PICO framework:

  • Population: In vivo models (e.g., Sprague-Dawley rats).
  • Intervention: Oral vs. intravenous administration.
  • Comparison: Bioavailability relative to analogs.
  • Outcome: AUC(0–24h), Cmax, and clearance rates .

Ethical Compliance: Ensure animal studies adhere to ARRIVE guidelines and include power analysis for sample size justification .

How can researchers validate the ecological toxicity of this compound synthesis byproducts?

Q. Advanced Analytical Workflow

Byproduct Profiling: Use GC-MS to identify volatile organic compounds (VOCs).

Toxicity Screening: Employ Daphnia magna acute toxicity assays (OECD 202).

Lifecycle Analysis (LCA): Quantify carbon footprint of waste streams using SimaPro software .

What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

Q. Key Criteria

  • Diversity: Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain elongation).
  • Data Rigor: Report dose-response curves with R² > 0.95 and p-values adjusted for multiple comparisons.
  • Validation: Replicate top candidates in orthogonal assays (e.g., enzymatic vs. cellular) .

How should researchers prioritize gaps in this compound’s translational research?

Gap Analysis Framework
Apply FINER criteria:

  • Feasible: Access to GLP-compliant labs for preclinical trials.
  • Novel: Target understudied pathways (e.g., ferroptosis).
  • Ethical: Avoid redundant animal models.
  • Relevant: Align with WHO priority diseases .

What strategies mitigate bias in literature reviews on this compound’s therapeutic potential?

Q. Systematic Review Protocol

Search Strategy: Use PRISMA guidelines with Boolean terms (e.g., "this compound AND apoptosis NOT review").

Source Bias Mitigation: Exclude non-peer-reviewed preprints and patents.

Data Extraction: Dual-blind curation with Cohen’s κ > 0.8 for inter-rater reliability .

How can researchers integrate omics data to explore this compound’s polypharmacology?

Q. Multi-Omics Integration

  • Transcriptomics: RNA-seq to identify differentially expressed genes (|log2FC| > 1.5, FDR < 0.05).
  • Proteomics: SILAC labeling for target deconvolution.
  • Network Pharmacology: Construct protein-protein interaction (PPI) networks via STRING-DB .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.